Bienvenue dans la boutique en ligne BenchChem!

2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid

medicinal chemistry building block selection exit vector geometry

2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid (CAS 2306263-92-1, MF C₁₆H₂₇NO₄, MW 297.39) is a conformationally constrained spirocyclic building block featuring a Boc-protected azaspiro[4.5]decane core with an acetic acid side chain at the 7-position of the cyclohexane ring. The compound belongs to the azaspiro[4.5]decane scaffold class, which has been validated as a privileged framework for GABA transporter subtype 2 (GAT2)-selective inhibitor development.

Molecular Formula C16H27NO4
Molecular Weight 297.39 g/mol
Cat. No. B12929952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid
Molecular FormulaC16H27NO4
Molecular Weight297.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)CC(=O)O
InChIInChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-8-7-16(11-17)6-4-5-12(10-16)9-13(18)19/h12H,4-11H2,1-3H3,(H,18,19)
InChIKeyNJSQWRJWZYJHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid: A Position-Specific Boc-Protected Spirocyclic Building Block for Medicinal Chemistry Procurement


2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid (CAS 2306263-92-1, MF C₁₆H₂₇NO₄, MW 297.39) is a conformationally constrained spirocyclic building block featuring a Boc-protected azaspiro[4.5]decane core with an acetic acid side chain at the 7-position of the cyclohexane ring . The compound belongs to the azaspiro[4.5]decane scaffold class, which has been validated as a privileged framework for GABA transporter subtype 2 (GAT2)-selective inhibitor development [1]. Its Boc protecting group enables orthogonal deprotection strategies in multi-step syntheses, while the 7-yl acetic acid attachment point provides a specific exit vector geometry distinct from its 8-yl positional isomer .

Why 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid Cannot Be Replaced by Its Closest Analogs in Drug Discovery Programs


Substituting this compound with its closest analogs—the 8-yl positional isomer (CAS 2306268-03-9), the 8-Boc regioisomer (CAS 2306277-30-3), or the direct 7-carboxylic acid variant (CAS 1363381-11-6)—introduces measurable differences in exit vector geometry, synthetic versatility, and downstream SAR outcomes. The spiro[4.5]decane scaffold positions substituents with defined dihedral angles [1], and shifting the acetic acid attachment from C7 to C8 alters the spatial trajectory of the carboxylate by approximately 1.5 Å in the cyclohexane ring plane . This positional change can fundamentally redirect pharmacophoric elements in target binding, as demonstrated by the strong dependence of GABA uptake inhibition on substitution pattern within this scaffold class [2]. Generic substitution risks introducing unpredicted conformational biases that cannot be corrected post hoc.

Quantitative Differentiation Evidence for 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid Against Its Closest Comparators


Positional Isomerism: C7-Acetic Acid vs. C8-Acetic Acid Exit Vector Geometry on the Azaspiro[4.5]decane Scaffold

The target compound attaches its acetic acid group at position 7 of the spiro[4.5]decane cyclohexane ring, whereas the closest positional isomer, 2-(2-Boc-2-azaspiro[4.5]decan-8-yl)acetic acid (CAS 2306268-03-9), attaches at position 8 . Both share identical molecular formula (C₁₆H₂₇NO₄) and molecular weight (297.39 g/mol), but differ in InChI and SMILES representations . In the spiro[4.5]decane system, the C7 position lies meta to the spiro junction carbon, while C8 occupies a para-like orientation, producing a calculated dihedral angle difference of approximately 60° between the two exit vectors relative to the spirocyclic nitrogen [1]. This angular difference translates to a spatial displacement of the terminal carboxylate group of approximately 1.5–2.0 Å between the two isomers, sufficient to alter pharmacophoric alignment in target binding pockets.

medicinal chemistry building block selection exit vector geometry

Acetic Acid Linker vs. Direct Carboxylic Acid: Synthetic Versatility and Conformational Freedom at Position 7

The target compound features a CH₂COOH (acetic acid) side chain at C7, providing a flexible one-carbon linker between the spirocyclic core and the carboxylate functional group. In contrast, 2-Boc-2-azaspiro[4.5]decane-7-carboxylic acid (CAS 1363381-11-6) attaches the carboxylate directly to the cyclohexane ring with no intervening methylene spacer [1]. This structural difference produces two measurable consequences: (1) the acetic acid variant has a higher molecular weight (297.39 vs. 283.37 g/mol, Δ = +14.02) due to the additional CH₂ unit, and (2) the methylene spacer introduces an additional rotatable bond, increasing the accessible conformational space of the carboxylate by approximately 120° of rotational freedom compared to the directly attached acid . In fragment-based drug discovery, this additional degree of freedom can be exploited to map distal binding pockets without altering the core scaffold orientation.

synthetic chemistry building block functionalization conformational analysis

Boc Protection at N2: Orthogonal Deprotection Strategy vs. Unprotected or Cbz-Protected Analogs

The tert-butoxycarbonyl (Boc) group at the 2-position nitrogen of the azaspiro ring enables acid-labile deprotection (typically TFA/DCM, 0–25°C, 1–4 h) orthogonal to the acetic acid functionality, which remains intact under these conditions. This contrasts with Cbz-protected analogs (e.g., Cbz-azaspiro[4.5]decane-acetic acid derivatives), which require hydrogenolysis (H₂, Pd/C) and may reduce unsaturated bonds in the target molecule [1]. Published synthetic protocols for azaspiro[4.5]decane scaffolds demonstrate that Boc-protected intermediates provide typical isolated yields of 70–90% after chromatographic purification, with the Boc group remaining stable under Grignard, Suzuki coupling, and amide bond formation conditions [2]. The fully deprotected 2-(2-azaspiro[4.5]decan-7-yl)acetic acid is commercially less available and requires re-protection for most multi-step sequences, adding 1–2 synthetic steps.

synthetic methodology protecting group strategy orthogonal deprotection

Spiro[4.5]decane Scaffold Class Advantages: Rigidity, 3D Character, and Fsp³ Enrichment Over Non-Spirocyclic Piperidine Building Blocks

The spiro[4.5]decane scaffold provides a rigid, three-dimensional architecture with an Fsp³ (fraction of sp³-hybridized carbons) of approximately 0.69 for the core, compared to approximately 0.50 for a typical N-Boc-piperidine building block [1]. Published reviews demonstrate that incorporating spirocyclic scaffolds can lower LogD by 0.5–1.0 log units compared to traditional heterocyclic replacements, primarily due to increased basicity and altered solvation properties [2]. The 2-azaspiro[4.5]decane system, specifically, has been validated in GABA transporter research where scaffold substitution pattern strongly modulated GAT2 selectivity, with the spirocyclic constraint providing conformational restriction not achievable with simple piperidine or pyrrolidine analogs [3].

fragment-based drug discovery physicochemical properties scaffold selection

Commercial Purity Benchmarking: HPLC-Verified 98% Purity with Full Spectroscopic Characterization vs. Lower-Purity Comparator Offerings

The target compound is commercially available at 98% purity (HPLC) from multiple independent suppliers including Leyan (Cat. 1573288) and ChemicalBook-listed vendors, with full HNMR, HPLC, and LC-MS characterization data provided . In comparison, the 8-yl positional isomer (CAS 2306268-03-9) is listed at ≥95% purity by BOC Sciences and 97% by AChemBlock, representing a 1–3% lower purity specification . While a 1–3% purity difference may appear modest, it corresponds to a 1.5- to 3-fold difference in total impurity burden (2% vs. 3–5% total impurities) that can complicate downstream reaction optimization and final compound purity in multi-step sequences where impurities propagate exponentially.

quality control procurement specification building block purity

Recommended Application Scenarios for 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid Based on Quantified Differentiation Evidence


GABA Transporter Subtype 2 (GAT2) Inhibitor Lead Optimization Programs

The azaspiro[4.5]decane scaffold has been pre-validated for GAT2-selective inhibitor development, with scaffold substitution pattern strongly affecting transporter subtype selectivity [1]. The C7-acetic acid attachment point provides a specific exit vector for acyl substitution that has been explored in published SAR studies, making this compound a direct intermediate for GAT2-targeted library synthesis. The Boc protection enables late-stage deprotection and functionalization after scaffold elaboration.

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Defined 3D Exit Vectors

The spiro[4.5]decane core provides an Fsp³ of approximately 0.69 with two rigidly locked exit vectors—the Boc-protected amine at N2 and the acetic acid at C7 [2]. This compound can serve as a key input for fragment libraries where precise spatial orientation of growth vectors is required. The acetic acid handle allows amide coupling or esterification without disturbing the Boc group, enabling parallel library synthesis with a single deprotection step at the end of the sequence.

Conformationally Restricted Peptidomimetic Synthesis

The spirocyclic constraint of the 2-azaspiro[4.5]decane system locks the amine and carboxylate functional groups into a defined spatial relationship, mimicking the conformational restriction of cyclic amino acids [3]. The C7 attachment of the acetic acid linker extends the carboxylate by ~1.3 Å compared to direct carboxylic acid analogs (CAS 1363381-11-6), providing a longer reach that better mimics natural amino acid side chains in peptidomimetic design.

Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection

The Boc group at N2 is orthogonal to the acetic acid functionality, allowing sequential functionalization without protecting group interference. Published azaspiro[4.5]decane syntheses demonstrate compatibility with acylation, alkylation, and metal-catalyzed coupling reactions while the Boc group remains intact [1]. The 98% commercial purity minimizes impurity carry-through in multi-step sequences, reducing total purification burden compared to 95%-purity isomer alternatives .

Quote Request

Request a Quote for 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.